molecular formula C24H20ClN3O5S B2589324 Ethyl 3-(4-chlorophenyl)-5-[(4-ethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-30-6

Ethyl 3-(4-chlorophenyl)-5-[(4-ethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2589324
CAS No.: 851950-30-6
M. Wt: 497.95
InChI Key: FPRUVCWPPKOOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-chlorophenyl)-5-[(4-ethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H20ClN3O5S and its molecular weight is 497.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

The compound Ethyl 3-(4-chlorophenyl)-5-[(4-ethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate is associated with various synthesis techniques in scientific research. For example, the efficient and highly regioselective synthesis of related compounds under ultrasound irradiation demonstrates significant reduction in reaction times and high yields, which could be relevant for the synthesis of this compound as well (Machado et al., 2011). Similarly, the cyclization of Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate with nucleophilic reagents to yield new pyrazolo[3,4-c]pyridazine derivatives highlights a method that might be applicable to the synthesis or modification of the compound (Zabska et al., 1998).

Potential Pharmacological Applications

The research into related compounds, such as those involving pyrazolo[3,4-c]pyridazine derivatives, indicates a focus on understanding their effects on the central nervous system and other pharmacological properties. This suggests that this compound may also have potential applications in drug discovery and development, particularly in exploring its interactions with biological systems (Zabska et al., 1998).

Heterocyclic Chemistry

The compound falls within the realm of heterocyclic chemistry, where its structural features, such as the thieno[3,4-d]pyridazine ring, are of significant interest. Research in this field often focuses on the synthesis of novel heterocyclic compounds, which can lead to the discovery of new materials, catalysts, or biologically active molecules. The synthesis and characterization of new compounds based on similar heterocyclic frameworks, like thienoquinolines and thienopyridazines, provide insights into the chemical behavior and potential applications of such structures in various scientific domains (Awad et al., 1991).

Anticancer and Antibacterial Research

Compounds with similar structural motifs have been explored for their anticancer and antibacterial activities, suggesting that this compound may also hold potential in these areas. For instance, the discovery of new apoptosis-inducing agents for breast cancer based on related compounds highlights the relevance of such structures in medicinal chemistry and pharmacology (Gad et al., 2020).

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(4-ethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O5S/c1-3-32-17-11-5-14(6-12-17)21(29)26-22-19-18(13-34-22)20(24(31)33-4-2)27-28(23(19)30)16-9-7-15(25)8-10-16/h5-13H,3-4H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRUVCWPPKOOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.